

Application Notes and Protocols: Measuring IL-1 β Inhibition by CY-09 using ELISA

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Compound of Interest

Compound Name: CY-09

Cat. No.: B606855

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Audience: Researchers, scientists, and drug development professionals.

Introduction

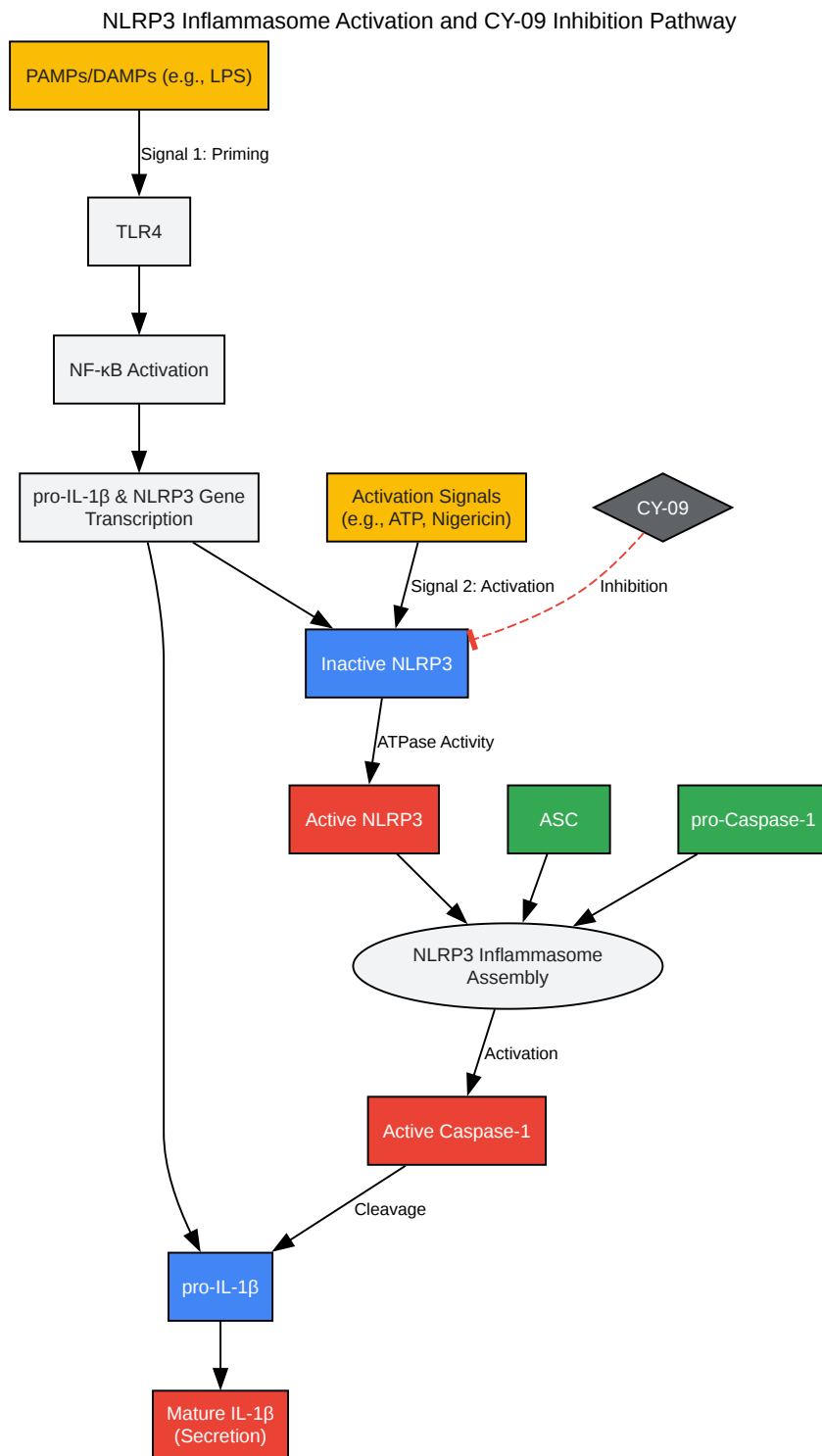
Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to various pathogen- and damage-associated molecular patterns (PAMPs and DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoinflammatory and metabolic disorders.[3] **CY-09** is a selective and direct inhibitor of the NLRP3 inflammasome.[4][5][6] It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[4][6][7] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, leading to a reduction in caspase-1 activation and IL-1 β secretion.[4][6][8]

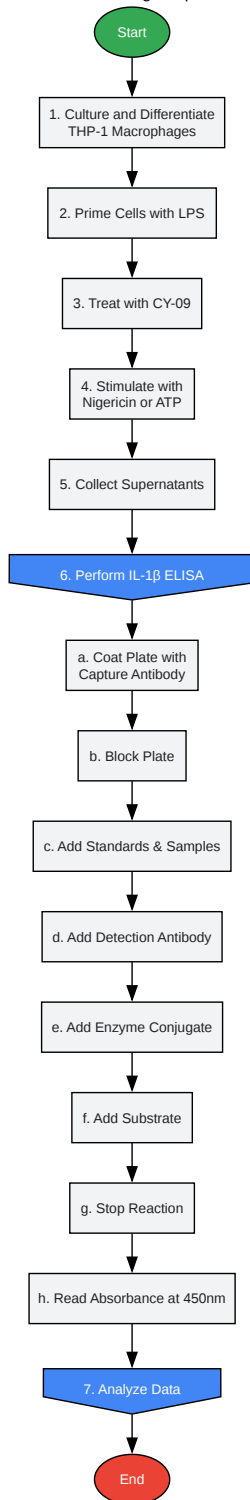
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of **CY-09** on IL-1 β production in a cell-based assay.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by CY-09

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2] The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1 β via the NF- κ B pathway.[2][9] The activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex.[1][2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, secretable forms.[1]

CY-09 exerts its inhibitory effect by directly targeting NLRP3. It binds to the Walker A motif in the NACHT domain, which is crucial for ATP binding and hydrolysis.[10] By inhibiting the ATPase activity of NLRP3, **CY-09** prevents the conformational changes required for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively blocking inflammasome activation and IL-1 β release.[6][10]



ELISA Workflow for Measuring IL-1 β Inhibition by CY-09[Click to download full resolution via product page](#)

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